molecular formula C18H23N3O2 B5316345 N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide

Cat. No. B5316345
M. Wt: 313.4 g/mol
InChI Key: FVZATUVZNQDTNQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide, also known as DFHBI, is a fluorescent molecule that is widely used in scientific research. It has a unique structure that allows it to bind to RNA molecules, making it an important tool for studying RNA biology.

Scientific Research Applications

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide is widely used in scientific research, particularly in the field of RNA biology. It is used as a fluorescent probe to detect and visualize RNA molecules in living cells. N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide has been used to study RNA localization, RNA dynamics, and RNA-protein interactions. It has also been used to develop RNA-based biosensors for detecting small molecules and proteins.

Mechanism of Action

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide binds to RNA molecules through a process called RNA aptamer binding. The molecule has a unique structure that allows it to bind to a specific RNA sequence with high affinity and specificity. Once bound to the RNA molecule, N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide emits a fluorescent signal that can be detected and visualized using microscopy.
Biochemical and Physiological Effects:
N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide has several advantages for lab experiments. It is a highly sensitive and specific probe for RNA molecules, making it a valuable tool for studying RNA biology. It is also non-toxic and does not interfere with normal cellular processes. However, N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide has some limitations. It requires a specific RNA sequence for binding, which limits its use to specific applications. It is also relatively expensive compared to other fluorescent probes.

Future Directions

There are several future directions for N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide research. One area of focus is the development of new RNA aptamers that can bind to different RNA sequences. This would expand the range of applications for N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide and make it a more versatile tool for studying RNA biology. Another area of focus is the development of new biosensors based on N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide. These biosensors could be used to detect a wide range of small molecules and proteins in living cells. Finally, there is potential for N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide to be used in clinical applications, such as the detection of RNA biomarkers for disease diagnosis.

Synthesis Methods

N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide can be synthesized using a two-step process. In the first step, 2,5-dimethyl-3-furoic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, this acid chloride is reacted with N-(diethylamino)benzaldehyde to form N'-[4-(diethylamino)benzylidene]-2,5-dimethyl-3-furohydrazide. The overall yield of this synthesis method is around 50%.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-5-21(6-2)16-9-7-15(8-10-16)12-19-20-18(22)17-11-13(3)23-14(17)4/h7-12H,5-6H2,1-4H3,(H,20,22)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZATUVZNQDTNQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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